molecular formula C20H22N6O3 B2530034 5-amino-N-(2-ethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-95-9

5-amino-N-(2-ethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2530034
CAS No.: 901018-95-9
M. Wt: 394.435
InChI Key: CUKYUZZIPMBJJO-UHFFFAOYSA-N
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Description

5-amino-N-(2-ethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-ethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Ethoxyphenyl and Methylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for various chemical transformations.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.

Medicine

In medicine, triazole derivatives are used in the development of drugs for various diseases. This compound might be investigated for its potential therapeutic effects.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-ethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamide: A simpler triazole derivative with similar core structure.

    5-amino-1,2,3-triazole: Another triazole derivative with an amino group.

Uniqueness

The uniqueness of 5-amino-N-(2-ethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(2-ethoxyphenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-3-29-16-10-5-4-9-15(16)23-20(28)18-19(21)26(25-24-18)12-17(27)22-14-8-6-7-13(2)11-14/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKYUZZIPMBJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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